n-Methyl-1-(1-methylcyclohexyl)methanamine
Description
n-Methyl-1-(1-methylcyclohexyl)methanamine is a secondary amine featuring a methyl-substituted cyclohexyl group attached to a methylamine chain. The compound’s cyclohexyl group contributes to steric bulk and lipophilicity, while the methylamine moiety may influence basicity and reactivity .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-methyl-1-(1-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-9(8-10-2)6-4-3-5-7-9/h10H,3-8H2,1-2H3 |
InChI Key |
MYDRQQBUJDDRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-Methyl-1-(1-methylcyclohexyl)methanamine is through reductive amination. This involves the reaction of 1-methylcyclohexanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of 1-methylcyclohexylamine with formaldehyde and hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Chemical Reactions Analysis
Salt Formation
The compound readily reacts with acids to form stable salts, enhancing its solubility and stability. For example, treatment with hydrochloric acid yields the corresponding hydrochloride salt, a common modification for pharmaceutical intermediates.
Reaction:
| Parameter | Details |
|---|---|
| Reagents | Hydrochloric acid (HCl) |
| Conditions | Room temperature, aqueous |
| Applications | Drug formulation, synthesis |
Alkylation and Acylation
The secondary amine group (-NHCH₃) participates in alkylation and acylation reactions. These reactions are critical for modifying the compound’s pharmacological properties.
Example Alkylation:
(R = alkyl group; X = leaving group)
| Reagent Type | Example Reagents | Major Products |
|---|---|---|
| Alkyl Halides | Methyl iodide, Ethyl bromide | Tertiary amines |
| Acyl Chlorides | Acetyl chloride | Amides |
Neurotransmitter Transporter Modulation
Structurally related cyclohexylarylamines (e.g., N-methyl-1-(1-phenylcyclohexyl)methanamine) exhibit potent inhibition of serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT) . While not directly studied for n-Methyl-1-(1-methylcyclohexyl)methanamine, its amine group likely facilitates similar interactions via hydrogen bonding or ionic forces.
Key Pharmacological Parameters (Analogous Compound) :
| Target | IC₅₀ (nM) |
|---|---|
| SERT | 34–169 |
| NET | 85–295 |
| DAT | 21–90 |
Metabolic Pathways
In vivo, secondary amines often undergo hepatic metabolism via:
-
N-Demethylation: Catalyzed by cytochrome P450 enzymes.
-
Oxidation: Formation of N-oxide derivatives.
Synthetic Utility
The compound serves as a precursor in multi-step syntheses. For example, its hydrochloride salt is used to prepare neuroactive agents or ligands for receptor studies.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of n-Methyl-1-(1-methylcyclohexyl)methanamine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares n-Methyl-1-(1-methylcyclohexyl)methanamine with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The methylcyclohexyl group in the target compound confers higher lipophilicity than morpholine or nitro-substituted analogs, impacting membrane permeability in biological systems.
- Basicity : Secondary amines (e.g., this compound) are less basic than primary amines (e.g., (1-ethylcyclohexyl)methanamine) but more basic than tertiary amines (e.g., N,N-dimethylmethanamine derivatives) .
- Solubility : Hydrochloride salts (e.g., 2-Anhydrotramadol Hydrochloride) enhance aqueous solubility compared to free bases .
Key Takeaways
- Structural Flexibility : Substitutions on the cyclohexyl ring (e.g., alkyl, aryl, heterocyclic) modulate steric, electronic, and solubility properties.
- Synthetic Accessibility : Alkyl-substituted variants are simpler to synthesize than heterocyclic or aromatic analogs.
- Application Diversity : From catalysis to bioactive molecules, the core cyclohexylmethanamine structure serves as a versatile scaffold.
Biological Activity
n-Methyl-1-(1-methylcyclohexyl)methanamine, commonly referred to as methamphetamine , is a powerful central nervous system stimulant. This compound has garnered significant attention due to its complex biological activity, which includes effects on neurotransmitter systems and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Methamphetamine primarily acts by increasing the release and inhibiting the reuptake of neurotransmitters, particularly dopamine, norepinephrine, and serotonin. The compound's ability to enter the presynaptic neuron leads to an increase in synaptic concentrations of these neurotransmitters, resulting in enhanced stimulation of the central nervous system (CNS) .
Biological Effects
The biological effects of this compound can be categorized into several key areas:
- CNS Stimulation : Increased alertness, energy levels, and euphoria.
- Cardiovascular Effects : Elevated heart rate and blood pressure due to increased norepinephrine levels.
- Appetite Suppression : Methamphetamine is known for its anorectic properties, which have led to its use in weight loss treatments.
- Potential Neurotoxicity : Chronic use can lead to neurotoxic effects on dopaminergic neurons, contributing to cognitive deficits and mood disorders .
Clinical Applications
Methamphetamine has been studied for its potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and obesity. For instance, a study published in The New England Journal of Medicine highlighted the efficacy of low-dose methamphetamine in managing ADHD symptoms with a favorable side effect profile compared to traditional stimulants .
Neurotoxicity Research
Research has demonstrated that high doses or prolonged use of methamphetamine can lead to significant neurotoxic effects. A notable study found that methamphetamine exposure resulted in long-lasting changes in dopamine transporter levels and reduced dopamine release in animal models . These findings underscore the importance of understanding the balance between therapeutic benefits and potential risks.
Table 1: Summary of Biological Activities
Recent Studies
Recent research has focused on the molecular pathways affected by this compound. A study published in Neuropharmacology explored how methamphetamine alters synaptic plasticity through modulation of glutamate receptors, highlighting its complex role in both addiction and potential therapeutic contexts .
Comparative Analysis
Comparative studies have shown that while methamphetamine shares similarities with other stimulants like amphetamine, its potency and duration of action are significantly greater. This distinction is critical when considering dosage and potential for abuse .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-Methyl-1-(1-methylcyclohexyl)methanamine, and how can reaction conditions be optimized?
- Methodology : A common approach involves alkylation of cyclohexyl derivatives with methylamine under reflux conditions. For example, analogous syntheses (e.g., 1-(4-chlorophenyl)-N-methylmethanamine) use benzyl chloride derivatives reacted with methylamine in ethanol at elevated temperatures (2–4 hours reflux), followed by vacuum distillation and purification via NaHCO₃ washes . Catalysts such as acid/base systems (e.g., H₂SO₄ or NaOH) may enhance yield, though specific conditions for the target compound require empirical tuning.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., ethanol vs. THF) and stoichiometry to minimize byproducts like over-alkylated species.
Q. How can researchers characterize the physicochemical properties of n-Methyl-1-(1-methylcyclohexyl)methanamine?
- Analytical Techniques :
- LogP : Estimated via computational tools (e.g., XlogP3) or experimentally using shake-flask methods. Related cyclohexylamines exhibit logP ~1.8–2.5, suggesting moderate hydrophobicity .
- Boiling Point : Predicted to range 250–300°C based on analogs (e.g., 324.8°C for N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine) .
- Structural Confirmation : Use ¹H/¹³C NMR to verify substitution patterns (e.g., cyclohexyl CH₂ and methylamine peaks) and FT-IR for amine N-H stretches (~3300 cm⁻¹) .
Q. What safety protocols are critical for handling n-Methyl-1-(1-methylcyclohexyl)methanamine in laboratory settings?
- PPE Requirements : Use P95/P1 respirators for dust control and OV/AG/P99 cartridges for vapor protection. Wear nitrile gloves and full-body chemical-resistant suits .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid contact with strong acids/bases due to potential amine reactivity .
Advanced Research Questions
Q. How do stereochemical variations in the cyclohexyl ring affect the compound’s reactivity and biological activity?
- Stereochemical Analysis : Computational modeling (e.g., DFT) can predict conformational stability. For example, trans-substituted cyclohexylamines show higher rigidity and reduced metabolic degradation compared to cis isomers .
- Biological Implications : Stereochemistry influences binding to targets like G-protein-coupled receptors (GPCRs). Test enantiomers via chiral HPLC and assess cytotoxicity (e.g., IC₅₀ assays) using cancer cell lines .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., logP, boiling point)?
- Data Validation : Cross-reference experimental (e.g., GC-MS for boiling point) and computational (e.g., COSMO-RS for logP) methods. For instance, discrepancies in vapor pressure may arise from impurities; purify via recrystallization or column chromatography .
- Case Study : If experimental logP deviates >0.5 units from predictions, reassess solvent systems or probe for hydrogen-bonding interactions using molecular dynamics simulations .
Q. How can computational models predict the metabolic pathways of n-Methyl-1-(1-methylcyclohexyl)methanamine?
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism. Key pathways likely include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
